molecular formula C12H24N2O4S B008352 3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate CAS No. 5205-95-8

3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate

Cat. No. B008352
CAS RN: 5205-95-8
M. Wt: 292.4 g/mol
InChI Key: OIETYYKGJGVJFT-UHFFFAOYSA-N
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Patent
US08852399B2

Procedure details

Into a round bottom flask is added 26.4 grams of anhydrous acetonitrile (available from Sigma-Aldrich) and 15.5 grams of propane sultone (available from Sigma-Aldrich), and this is stirred for 30 minutes. After the 30 minutes, a solution of 25.6 grams of DMAPMA in 56.5 grams of acetonitrile is added. The mixture is stirred and warmed to 35° C. A white precipitate quickly forms. Once the white precipitate takes up the bulk of the volume, the liquid is decanted. The solid is washed once with acetonitrile and again the liquid is removed by decanting. The solids are then washed in 2× volume diethyl ether. They are then filtered via funnel and washed with copious amounts (via filtration) of diethyl ether. The NMR structure is consistent with the structure of the target molecule SZ.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
26.4 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[S:5](=[O:7])(=[O:6])[O:4][CH2:3][CH2:2]1.[CH3:8][C:9]([C:11]([NH:13][CH2:14][CH2:15][CH2:16][N:17]([CH3:19])[CH3:18])=[O:12])=[CH2:10]>C(#N)C>[C:11]([NH:13][CH2:14][CH2:15][CH2:16][N+:17]([CH3:19])([CH3:18])[CH2:3][CH2:2][CH2:1][S:5]([O-:4])(=[O:7])=[O:6])(=[O:12])[C:9]([CH3:10])=[CH2:8]

Inputs

Step One
Name
Quantity
25.6 g
Type
reactant
Smiles
CC(=C)C(=O)NCCCN(C)C
Name
Quantity
56.5 g
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
C1CCOS1(=O)=O
Name
Quantity
26.4 g
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
this is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred
CUSTOM
Type
CUSTOM
Details
the liquid is decanted
WASH
Type
WASH
Details
The solid is washed once with acetonitrile
CUSTOM
Type
CUSTOM
Details
again the liquid is removed
CUSTOM
Type
CUSTOM
Details
by decanting
WASH
Type
WASH
Details
The solids are then washed in 2× volume diethyl ether
FILTRATION
Type
FILTRATION
Details
They are then filtered via funnel
WASH
Type
WASH
Details
washed with copious amounts (via filtration) of diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C(=C)C)(=O)NCCC[N+](CCCS(=O)(=O)[O-])(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.